molecular formula C16H25N3O B2882056 N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)cyclopropanecarboxamide CAS No. 946340-11-0

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)cyclopropanecarboxamide

Cat. No. B2882056
M. Wt: 275.396
InChI Key: HQURJJBAKOLQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)cyclopropanecarboxamide, also known as DDAO, is a fluorescent dye commonly used in scientific research. DDAO is a member of the coumarin family of dyes and is used as a fluorescent probe for the detection of enzymes, proteins, and other biomolecules.

Scientific Research Applications

Antitumor Activity

Studies have identified derivatives of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)cyclopropanecarboxamide exhibiting significant antitumor activities. These derivatives have been synthesized and evaluated for their in vivo antitumor efficacy. For instance, certain phenyl-substituted derivatives have shown promising activity against solid tumors and leukemia, with modifications on the phenyl ring affecting their DNA binding abilities and indicating a necessity for the phenyl ring to be essentially coplanar with the quinoline for intercalative binding. Notably, the 4'-aza derivative among these compounds has been highlighted for its superior efficacy, achieving approximately 50% cures in both leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).

NMDA Receptor Antagonism

Research on the compound's derivatives has also revealed potential as NMDA receptor antagonists, which are important for designing novel therapeutic agents for conditions such as depression and neuropathic pain. Milnacipran, a derivative, has shown binding affinity to the NMDA receptor in vitro, indicating a novel prototype for potent NMDA receptor antagonists due to its unique structure (Shuto et al., 1995).

Antiallergy Activity

Some derivatives have been synthesized and evaluated for their antiallergy activity, showing potential in passive foot anaphylaxis assays, which are indicative of compounds possessing antiallergic activity. However, their efficacy in other models, such as guinea pig anaphylaxis assays, was not significant, underscoring the need for further optimization for antiallergy applications (Walsh et al., 1990).

DNA-binding Implications

Structural studies have provided insights into the DNA-binding mechanisms of related compounds, suggesting implications for their interactions with DNA and potential as antitumor agents. These studies include crystallographic and molecular mechanics calculations to understand the low-energy conformers and their interaction models with DNA (Hudson et al., 1987).

properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-18(2)14-9-7-12(8-10-14)15(19(3)4)11-17-16(20)13-5-6-13/h7-10,13,15H,5-6,11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQURJJBAKOLQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.